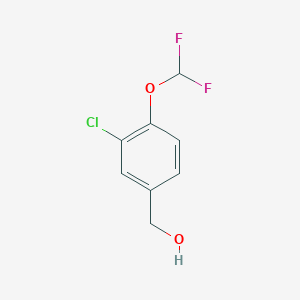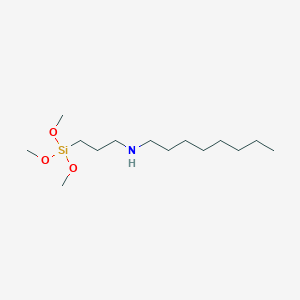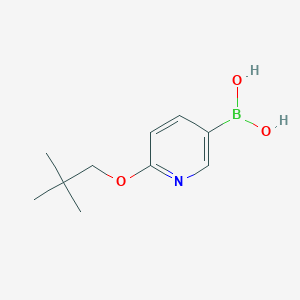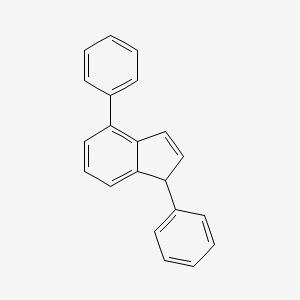
1,4-Diphenyl-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-indene is a synthetic compound with a variety of applications in the fields of chemistry, biology, and medicine. It is a polycyclic aromatic hydrocarbon (PAH) that is composed of two benzene rings and a single phenyl group. The compound is highly stable and has a low toxicity profile, making it an attractive choice for laboratory experiments. 1,4-Diphenyl-indene has been used in a variety of applications such as synthesis, drug development, and nanotechnology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1,4-Diphenyl-indene involves a series of reactions starting from benzaldehyde and phenylacetylene. The key steps include the formation of 1-phenyl-1,2-ethanediol, followed by dehydration to form 1-phenyl-1,2-ethanedione. This intermediate is then subjected to a Claisen condensation reaction with phenylacetylene to form 1,4-Diphenyl-indene.
Starting Materials
Benzaldehyde, Phenylacetylene, Sodium borohydride, Acetic acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Benzaldehyde is reduced to 1-phenyl-1,2-ethanediol using sodium borohydride as a reducing agent in ethanol., Step 2: The resulting 1-phenyl-1,2-ethanediol is dehydrated to form 1-phenyl-1,2-ethanedione using acetic acid as a catalyst., Step 3: 1-phenyl-1,2-ethanedione is subjected to a Claisen condensation reaction with phenylacetylene in the presence of sodium hydroxide as a base to form 1,4-Diphenyl-indene., Step 4: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-indene has been used in a variety of scientific research applications due to its low toxicity and stability. It has been used as a model compound for studying the structure and reactivity of 1,4-Diphenyl-indenes, as well as for studying the interactions between 1,4-Diphenyl-indenes and other molecules. Additionally, 1,4-diphenyl-indene has been used as a starting material for the synthesis of other compounds, such as drugs, dyes, and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,4-diphenyl-indene is not well understood. However, it is believed to interact with cellular receptors and enzymes, resulting in changes in the biochemical and physiological processes of the cell. In addition, it has been suggested that the compound may act as an antioxidant, protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,4-diphenyl-indene are not well understood. However, studies have shown that the compound has a variety of effects on cells, including changes in cell metabolism, gene expression, and cell growth. Additionally, 1,4-diphenyl-indene has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diphenyl-indene has a number of advantages for laboratory experiments. It is a highly stable compound with a low toxicity profile, making it a safe choice for experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive choice for research. However, the compound has a number of limitations. Its mechanism of action is not well understood, making it difficult to predict the effects of the compound on cells. Additionally, it is not known to interact with any known receptors or enzymes, making it difficult to study the compound’s effects on biochemical and physiological processes.
Direcciones Futuras
The potential future directions for 1,4-diphenyl-indene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and nanotechnology. Additionally, further research into the synthesis of the compound could lead to more efficient methods of production. Finally, further research into the interactions between 1,4-diphenyl-indene and other molecules could lead to a better understanding of the compound’s effects on cells.
Propiedades
IUPAC Name |
1,4-diphenyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRQGLOOMIJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-indene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
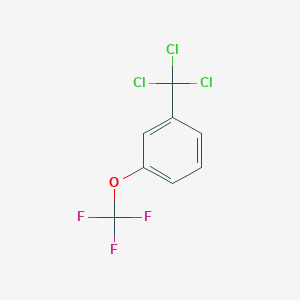
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
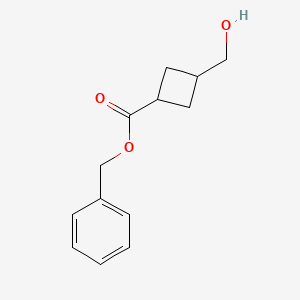
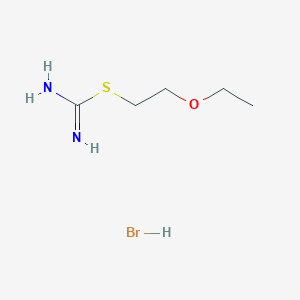
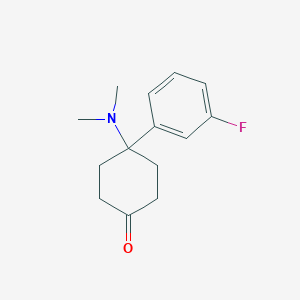
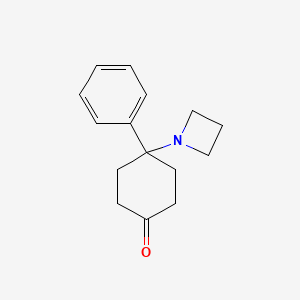
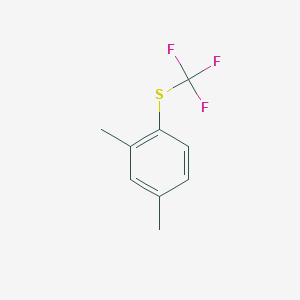
![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
